H-L-Photo-Methionine*HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

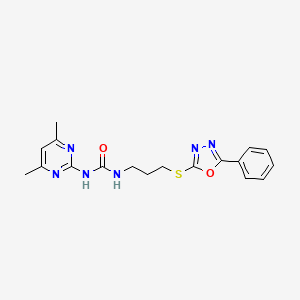

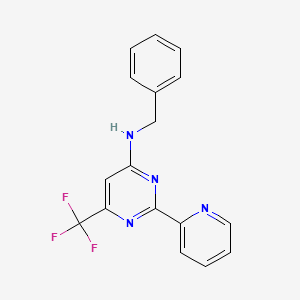

H-L-Photo-Methionine*HCl: is a diazirine-containing methionine amino acid and multifunctional photo-crosslinker. It is used in photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (~360 nm) irradiation to form a covalent bond . This compound is particularly valuable in drug discovery research for probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: H-L-Photo-Methionine*HCl can be synthesized through solution phase peptide synthesis. The synthesis involves incorporating the diazirine group into the methionine amino acid, which allows for photo-crosslinking capabilities .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is typically prepared in a laboratory setting using standard peptide synthesis techniques. The compound is stored at 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: H-L-Photo-Methionine*HCl undergoes photoaffinity labeling reactions upon UV light irradiation (~360 nm). This reaction forms a covalent bond with cellular targets and protein-protein interactions .

Common Reagents and Conditions:

Reagents: Diazirine-containing methionine amino acid, UV light source (~360 nm).

Conditions: Solution phase peptide synthesis, UV light irradiation for photo-crosslinking

Major Products Formed: The major products formed from these reactions are covalently bonded complexes of the photo-crosslinked methionine with cellular targets or protein-protein interactions .

Scientific Research Applications

H-L-Photo-Methionine*HCl has a wide range of applications in scientific research:

Chemistry: Used as a photo-crosslinker in peptide synthesis and small-molecule probes

Biology: Facilitates the study of protein-protein interactions and cellular mechanisms through photoaffinity labeling

Medicine: Aids in drug discovery by identifying and validating molecular targets

Industry: Utilized in the development of multifunctional probe building blocks for various research applications

Mechanism of Action

The mechanism of action of H-L-Photo-Methionine*HCl involves its incorporation into peptides or small-molecule probes. Upon UV light irradiation (~360 nm), it forms a covalent bond with cellular targets and protein-protein interactions. This photoaffinity labeling allows for the identification and study of molecular targets and pathways involved in various cellular processes .

Comparison with Similar Compounds

- H-L-Photo-Lysine HCl

- H-L-Photo-Proline Hydrochloride

- Fmoc-L-Photo-Methionine

- H-L-Photo-Leucine Hydrochloride

Uniqueness: H-L-Photo-Methionine*HCl is unique due to its diazirine-containing methionine structure, which allows for efficient photo-crosslinking and covalent bonding with cellular targets upon UV light irradiation. This makes it particularly valuable in drug discovery and the study of protein-protein interactions .

Properties

IUPAC Name |

(2S)-2-amino-4-(3-methyldiazirin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(8-9-6)3-2-4(7)5(10)11/h4H,2-3,7H2,1H3,(H,10,11)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZILLMARKDNKF-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2757227.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2757228.png)

![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B2757233.png)

![3-(3,5-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2757236.png)

![tert-butyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2757241.png)

![3-amino-N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}pyrazine-2-carboxamide](/img/structure/B2757242.png)

![6-{Imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid](/img/structure/B2757243.png)

![N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2757244.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2757246.png)